molecular formula C8H8N2O3 B2703806 2-(6-Carbamoylpyridin-3-yl)acetic acid CAS No. 2091244-29-8

2-(6-Carbamoylpyridin-3-yl)acetic acid

Cat. No.: B2703806
CAS No.: 2091244-29-8
M. Wt: 180.163
InChI Key: KYMSKWIIDCFTAL-UHFFFAOYSA-N
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Description

2-(6-Carbamoylpyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol It is characterized by the presence of a pyridine ring substituted with a carbamoyl group at the 6-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-carbamoylpyridin-3-yl)acetic acid typically involves the reaction of 6-aminonicotinic acid with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 6-aminonicotinic acid attacks the carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Carbamoylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The acetic acid moiety can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Esters of this compound.

Scientific Research Applications

2-(6-Carbamoylpyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-carbamoylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The acetic acid moiety can also participate in ionic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

    2-(6-Aminopyridin-3-yl)acetic acid: Similar structure but with an amino group instead of a carbamoyl group.

    2-(6-Hydroxypyridin-3-yl)acetic acid: Contains a hydroxyl group at the 6-position.

Uniqueness: 2-(6-Carbamoylpyridin-3-yl)acetic acid is unique due to the presence of both a carbamoyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(6-carbamoylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)6-2-1-5(4-10-6)3-7(11)12/h1-2,4H,3H2,(H2,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSKWIIDCFTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091244-29-8
Record name 2-(6-carbamoylpyridin-3-yl)acetic acid
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